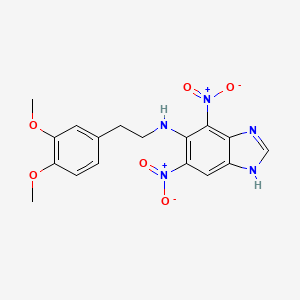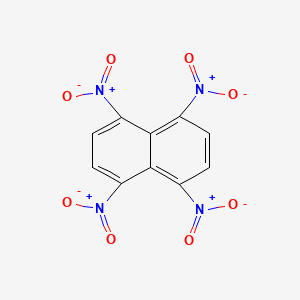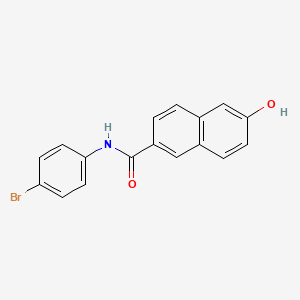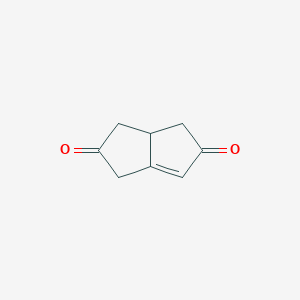
3a,4-Dihydropentalene-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4-Dihydropentalene-2,5(1H,3H)-dione is an organic compound with a unique bicyclic structure. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydropentalene-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using diketone precursors and applying heat or catalysts to induce ring closure.
Reduction Reactions: Employing reducing agents to convert intermediate compounds into the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:
Batch Processing: Using large-scale reactors to perform the cyclization and reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4-Dihydropentalene-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Further reduction to form more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating cyclization or substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield diketone or quinone derivatives.
Reduction: Could produce more saturated bicyclic compounds.
Substitution: Results in functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which 3a,4-Dihydropentalene-2,5(1H,3H)-dione exerts its effects depends on its interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Participating in Chemical Reactions: Acting as a reactant or catalyst in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentalene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentadiene Derivatives: Compounds with related ring systems and reactivity.
Uniqueness
3a,4-Dihydropentalene-2,5(1H,3H)-dione is unique due to its specific bicyclic structure and the potential for diverse chemical reactivity. Its distinct properties make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89448-10-2 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1,3,3a,4-tetrahydropentalene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-1-5-2-8(10)4-6(5)3-7/h1,6H,2-4H2 |
InChI-Schlüssel |
GTHNFIRTTOYLNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C=C2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


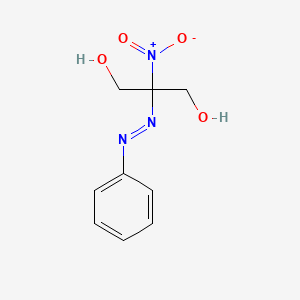
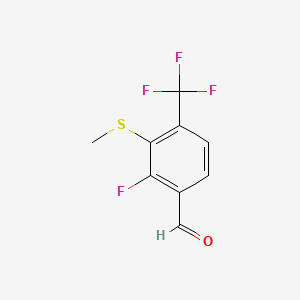
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
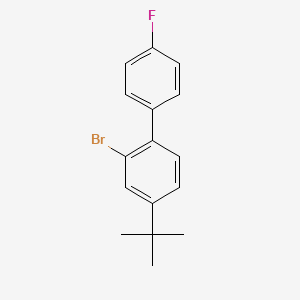
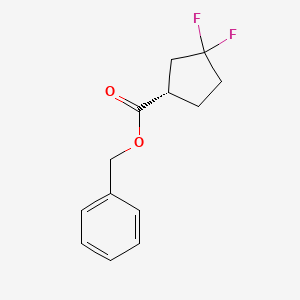
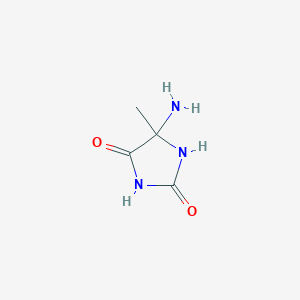


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
